Cedramber

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

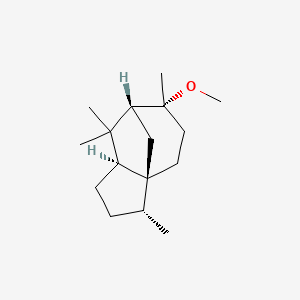

Structure

3D Structure

特性

CAS番号 |

67874-81-1 |

|---|---|

分子式 |

C16H28O |

分子量 |

236.39 g/mol |

IUPAC名 |

(2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |

InChI |

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1 |

InChIキー |

HRGPYCVTDOECMG-FETWPZQLSA-N |

SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |

異性体SMILES |

C[C@@H]1CC[C@@H]2C13CC[C@@]([C@H](C3)C2(C)C)(C)OC |

正規SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |

物理的記述 |

Liquid |

製品の起源 |

United States |

Foundational & Exploratory

Cedramber: A Technical Guide to a Key Woody-Amber Fragrance Ingredient

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedramber, a synthetic aromatic chemical, is a cornerstone of modern perfumery, prized for its sophisticated and versatile woody-amber character. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance science, offering detailed experimental protocols and a summary of its toxicological profile. While its primary application lies in the fragrance industry, its well-defined structure and properties may offer a scaffold for further scientific investigation.

Chemical Identity and Structure

This compound is the commercial name for cedryl methyl ether. It is a derivative of cedrol (B397079), a sesquiterpene alcohol found in the essential oil of cedarwood. The introduction of a methyl ether group significantly enhances its olfactory profile, imparting a unique dry, woody, and ambergris-like scent.[1]

IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹˒⁵]undecane

CAS Number: 67874-81-1[1]

Chemical Formula: C₁₆H₂₈O[1]

Molecular Weight: 236.40 g/mol [1]

Below is a diagram illustrating the relationship between the precursor, Cedrol, and the final product, this compound.

Caption: Synthesis of this compound from Cedrol.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic woody and ambery odor.[2] A comprehensive summary of its physical and chemical properties is presented in the tables below for ease of reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances | [1][3] |

| Boiling Point | 259 °C (498.2 °F) | [4] |

| Flash Point | > 94 °C (> 201 °F) | [1] |

| Density | 0.9720 - 0.9800 g/cm³ @ 20°C | [5] |

| Refractive Index | 1.4940 - 1.4980 @ 20°C | [1][4] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value | Reference |

| Purity | ≥ 92% (sum of isomers) | [1][5] |

| Log P (Octanol-Water Partition Coefficient) | 4.6 - 6.0 | [4] |

| Vapor Pressure | 0.003798 mm Hg @ 23°C | |

| Solubility | Soluble in ethanol (B145695) and other common organic solvents; insoluble in water. | [4] |

| Stability | Stable under normal conditions. |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves the methylation of cedrol.[2] This is achieved through a nucleophilic substitution reaction where cedrol is first converted to its alkoxide, which then reacts with a methylating agent.

Reaction Scheme:

Cedrol + Base → Cedrol-alkoxide + H₂O Cedrol-alkoxide + Methylating Agent → this compound + Salt

Caption: this compound Synthesis and Purification Workflow.

Detailed Protocol:

-

Alkoxide Formation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve cedrol in an inert organic solvent such as toluene.

-

Slowly add a strong base, such as sodium hydride or sodium amide, to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature. The formation of the sodium cedrolate is typically complete within 1-2 hours.

-

Methylation: To the freshly prepared sodium cedrolate solution, add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, dropwise. The reaction temperature should be maintained between 40-140°C.[6] The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture and quench it by the slow addition of water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product with high purity.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and purity assessment of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, PerkinElmer).

-

Capillary Column: A non-polar or medium-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound isomers.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Split (e.g., 50:1) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Data Analysis: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a reference standard. The purity is determined by the peak area percentage.

Biological Activity and Olfactory Perception

The primary biological activity of this compound is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. Olfactory receptors are G-protein coupled receptors (GPCRs), and the binding of an odorant molecule like this compound initiates a signal transduction cascade.

Caption: Olfactory Signal Transduction Cascade.

While the specific olfactory receptors that bind to this compound have not been extensively characterized in publicly available literature, its complex odor profile suggests it may interact with a combination of receptors. The "woody" and "amber" facets of its scent are likely mediated by different receptor types or different binding affinities to the same receptor. Further research, including in-vitro receptor screening assays and computational modeling, would be necessary to elucidate the precise molecular interactions.

Safety and Toxicology

This compound is generally considered safe for use in consumer products within the recommended concentrations. However, as with many fragrance ingredients, it may cause skin sensitization in some individuals.

Table 3: Toxicological Profile of this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg | [2] |

| Acute Dermal Toxicity (LD50, rabbit) | > 5000 mg/kg | [2] |

| Skin Sensitization | May cause an allergic skin reaction (GHS Category 1B) | [6] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (GHS Aquatic Chronic 1) | [6] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling pure this compound.

-

Ensure adequate ventilation to minimize inhalation exposure.

-

Avoid release into the environment.

Conclusion

This compound is a well-characterized synthetic fragrance ingredient with a rich and complex olfactory profile. Its chemical and physical properties are well-documented, and its synthesis is based on established chemical principles. While its primary application is in the fragrance industry, its defined structure and the potential for further derivatization may be of interest to researchers in medicinal chemistry and materials science. A deeper understanding of its interactions with specific olfactory receptors could provide valuable insights into the mechanisms of olfaction. This guide provides a solid foundation of technical information for professionals working with or interested in the scientific aspects of this important aroma chemical.

References

- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. fraterworks.com [fraterworks.com]

- 3. olfactorian.com [olfactorian.com]

- 4. Page loading... [guidechem.com]

- 5. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 6. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Cedryl Methyl Ether from Cedrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of cedryl methyl ether from cedrol (B397079), a naturally occurring sesquiterpene alcohol. This document details two principal methodologies: the Williamson ether synthesis and acid-catalyzed etherification. It includes detailed experimental protocols, a comparative analysis of the starting material and product, and visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

Cedryl methyl ether, also known as cedramber, is a valuable fragrance ingredient prized for its characteristic woody and ambery scent.[1] It is a derivative of cedrol, which is abundant in the essential oil of coniferous trees such as cedar and juniper.[2] The synthesis of cedryl methyl ether from cedrol is a significant transformation in fragrance chemistry, converting a crystalline alcohol into a liquid ether with enhanced olfactory properties and stability.[3][4] This guide explores the chemical pathways to achieve this conversion, providing detailed protocols and comparative data for researchers in relevant fields.

Comparative Data of Cedrol and Cedryl Methyl Ether

A summary of the key physical and chemical properties of the reactant, cedrol, and the product, cedryl methyl ether, is presented in Table 1. This data is essential for monitoring the reaction progress and confirming the identity and purity of the final product.

Table 1: Physicochemical Properties of Cedrol and Cedryl Methyl Ether

| Property | Cedrol | Cedryl Methyl Ether |

| Molecular Formula | C₁₅H₂₆O[2] | C₁₆H₂₈O |

| Molecular Weight | 222.37 g/mol [2] | 236.39 g/mol |

| Appearance | White crystals[3] | Colorless to pale yellow liquid[4][5] |

| Melting Point | 86-87 °C[2] | Not applicable |

| Boiling Point | 273 °C[2] | 259-268 °C[6] |

| Density | ~1.01 g/mL[2] | 0.972-0.982 g/mL @ 20-25 °C[4] |

| Refractive Index | Not available | n20/D 1.494-1.498[4] |

| Solubility | Insoluble in water[7] | Insoluble in water, soluble in alcohol and oils[5][6] |

Synthetic Methodologies

Two primary methods for the synthesis of cedryl methyl ether from cedrol are detailed below: the Williamson ether synthesis and acid-catalyzed etherification.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][8] In the case of cedryl methyl ether synthesis, cedrol is first deprotonated with a strong base to form the cedroxide anion, which then acts as a nucleophile, attacking a methylating agent.[9]

A patented method outlines a high-yield synthesis of cedryl methyl ether using this approach.[10] The process involves the reaction of cedrol with an active metal or its compound to form the sodium salt of cedrol, followed by methylation.[10]

Materials:

-

Cedrol

-

Sodium amide (or other active metals like sodium metal, potassium metal, lithium hydride, sodium hydride)

-

Methyl iodide (or other methylating agents like methyl chloride, dimethyl sulfate, methyl mesylate)

-

Organic solvent (e.g., toluene, benzene)

-

12% Sodium hydroxide (B78521) solution

-

Water

Procedure:

-

Formation of Sodium Cedroxide: In a suitable reaction vessel, dissolve cedrol in an organic solvent.

-

With stirring, add sodium amide and heat the mixture to generate the sodium cedroxide. The reaction temperature will depend on the chosen solvent and should be maintained at a gentle reflux.[10]

-

Methylation: Cool the reaction mixture to approximately 30 °C.[10]

-

Slowly add methyl iodide to the mixture while stirring.[10]

-

Gradually increase the temperature to 40 °C and maintain for 1 hour.[10]

-

Over a period of 2 hours, raise the temperature to 80 °C and continue the reaction for an additional 4 hours.[10] The total methylation reaction time should be between 3 to 7 hours.[10] The reaction temperature can range from 40 to 140 °C depending on the solvent and methylating agent used.[10]

-

Work-up and Purification: After the reaction is complete, cool the mixture.

-

Wash the reaction mixture with a 12% sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral.[10]

-

Recover the organic solvent to obtain the crude product.[10]

-

Distillation: Purify the crude cedryl methyl ether by vacuum distillation, collecting the fraction at 118-120 °C / 250 Pa.[10]

Expected Outcome:

This method is reported to produce cedryl methyl ether with a yield of over 96% and a purity exceeding 97%.[10]

Acid-Catalyzed Etherification

The acid-catalyzed etherification of cedrol with methanol (B129727) is another common synthetic route.[5] This reaction typically proceeds through an Sₙ1-like mechanism, where the tertiary alcohol is protonated by a strong acid, followed by the loss of water to form a stable tertiary carbocation. This carbocation is then attacked by methanol to form the ether.[11]

Materials:

-

Cedrol

-

Methanol

-

Strong acid catalyst (e.g., sulfuric acid, ion-exchange resin)[5]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cedrol in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin.

-

Reaction: Heat the mixture to a mild reflux to drive the equilibrium towards the formation of the ether. The reaction time will vary depending on the catalyst and temperature.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst. If an ion-exchange resin is used, it can be removed by filtration.

-

Remove the excess methanol by distillation.

-

The crude product can be purified by washing with water to remove any remaining methanol and catalyst, followed by distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways and a general experimental workflow for the synthesis of cedryl methyl ether.

Caption: Williamson Ether Synthesis Pathway for Cedryl Methyl Ether.

Caption: Acid-Catalyzed Etherification Pathway for Cedryl Methyl Ether.

Caption: General Experimental Workflow for Cedryl Methyl Ether Synthesis.

Conclusion

The synthesis of cedryl methyl ether from cedrol can be effectively achieved through two primary methods: the Williamson ether synthesis and acid-catalyzed etherification. The Williamson ether synthesis, particularly the patented method described, offers a high-yield and high-purity route, making it suitable for industrial applications. The acid-catalyzed method provides a more direct approach, although optimization of reaction conditions is crucial to minimize side reactions. The choice of synthetic route will depend on the desired scale, purity requirements, and available reagents and equipment. This guide provides the necessary foundational knowledge for researchers to select and implement the most appropriate method for their specific needs.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Cedrol - Wikipedia [en.wikipedia.org]

- 3. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]

- 4. directpcw.com [directpcw.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl cedryl ether | 19870-74-7 [chemicalbook.com]

- 7. Showing Compound Cedrol (FDB014697) - FooDB [foodb.ca]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Cedramber

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedramber, a synthetic woody-amber fragrance ingredient, is a valuable component in modern perfumery. Chemically known as cedryl methyl ether, it is a methoxylated derivative of cedrol (B397079), a primary constituent of cedarwood oil.[1] Developed by International Flavors & Fragrances (IFF) in 1966, this compound provides a dry, ambergris-like scent with nuances of cedar, patchouli, and vetiver.[1] Its high tenacity and fixative properties make it a versatile ingredient in fine fragrances, soaps, candles, and detergents.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

This compound is a sesquiterpene ether with a complex tricyclic structure.[1]

| Identifier | Value | Reference |

| IUPAC Name | (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecane | [1][2][3] |

| Synonyms | Cedryl methyl ether, Cedrol methyl ether | [1][2][4] |

| CAS Number | 67874-81-1, 19870-74-7 | [1][4][5] |

| Molecular Formula | C₁₆H₂₈O | [1][2][4] |

| Molecular Weight | 236.39 g/mol | [2][4] |

| Chemical Structure | A tricyclic azulene (B44059) framework with a methoxy (B1213986) substituent.[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and formulation.

Physical State and Appearance

| Property | Description | Reference |

| Appearance | Colorless to pale yellow liquid. | [1][6][7] |

| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances. | [1][5] |

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Unit | Conditions | Reference |

| Boiling Point | 259 - 299 | °C | at 760 mmHg | [4][8][9] |

| Flash Point | > 94 - > 100 | °C | Closed Cup | [3][8][9] |

| Density | 0.975 | g/cm³ | at 20°C | [8] |

| Specific Gravity | 0.971 - 0.980 | at 25°C | [3][9] | |

| Refractive Index | 1.494 - 1.498 | at 20°C | [3][8][9] | |

| Vapor Pressure | 0.0026 - 0.0127 | hPa / mmHg | at 20-25°C | [4][8] |

| logP (Octanol/Water) | 4.4 - 6.1 | [4][8][9] |

Solubility

| Solvent | Solubility | Conditions | Reference |

| Water | 1.436 (estimated) | mg/L @ 25°C | [9][10] |

| Ethanol | 596.86 | g/L @ 25°C | [4] |

| Methanol | 628.18 | g/L @ 25°C | [4] |

| Isopropanol | 653.48 | g/L @ 25°C | [4] |

| Alcohol | Soluble | [11] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fragrance compounds like this compound generally follow standardized methodologies.

Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Determination of Boiling Point (Siwoloboff Method - Micro Method)

-

Preparation: A small amount of this compound is introduced into a fusion tube. A capillary tube, sealed at one end, is placed with its open end down into the fusion tube.

-

Apparatus: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Heating: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility (Shake-Flask Method)

-

Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The mixture is allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC).

Determination of Octanol-Water Partition Coefficient (logP) by HPLC

-

Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its logP value.

-

Calibration: A series of reference compounds with known logP values are injected into the HPLC system to create a calibration curve of log(retention time) versus logP.

-

Analysis: A solution of this compound is injected into the HPLC system under the same conditions.

-

Calculation: The retention time of this compound is measured, and its logP value is calculated from the calibration curve.

Structure-Property Relationship

The physicochemical properties of this compound are directly influenced by its molecular structure.

References

- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacipl.com [aacipl.com]

- 4. scent.vn [scent.vn]

- 5. Perfumers Apprentice - Cedryl Methyl Ether [shop.perfumersapprentice.com]

- 6. directpcw.com [directpcw.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]

- 9. cedrol methyl ether, 19870-74-7 [thegoodscentscompany.com]

- 10. directpcw.com [directpcw.com]

- 11. rawaromachem.com [rawaromachem.com]

The Olfactory Signature of Cedramber: A Technical Guide to its Sensory and Analytical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedramber, a synthetic aromatic molecule, holds a significant position in the modern perfumer's palette. Valued for its unique and persistent woody-amber character, it serves as a cornerstone in a wide array of fragrance compositions. This technical guide provides an in-depth exploration of the olfactory profile of this compound, detailing its chemical properties, sensory analysis methodologies, and the analytical techniques used for its characterization. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development who seek a comprehensive understanding of this important aroma chemical.

Chemical and Physical Properties

This compound is the trade name for cedryl methyl ether. Its chemical and physical properties are crucial for its application and performance in various fragrance formulations. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Cedryl methyl ether; (3R,3aS,6R,7R,8aS)-Octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| CAS Number | 19870-74-7; 67874-81-1 | |

| Molecular Formula | C16H28O | |

| Molecular Weight | 236.40 g/mol | |

| Appearance | Colorless to pale yellowish liquid | |

| Odor Type | Woody, Ambergris | |

| Specific Gravity (20°C) | 0.975 - 0.982 | |

| Refractive Index (20°C) | 1.494 - 1.498 | |

| Boiling Point | 268 °C | |

| Flash Point | > 100 °C (closed cup) | |

| Solubility | Soluble in alcohol, insoluble in water | |

| Purity | 97% min. | |

| Substantivity on Smelling Strip | > 124 hours |

Olfactory Profile of this compound

The olfactory profile of this compound is complex, characterized by a dominant woody and ambergris character with nuanced facets. It is described as having a dry, diffusive, and true ambergris note with rich, woody, and cedarwood aspects. The scent is also characterized by earthy and vetiver undertones.

A detailed breakdown of its olfactory descriptors is provided in Table 2.

| Olfactory Facet | Description |

| Primary | Woody, Ambergris, Dry |

| Secondary | Cedarwood, Earthy, Vetiver |

| Tertiary | Powdery, Musky, Warm |

Sensory Analysis of Fragrance Ingredients

The sensory evaluation of fragrance materials like this compound is a critical process for quality control and creative application. It involves a trained sensory panel to systematically evaluate and describe the odor characteristics.

Experimental Protocol for Descriptive Sensory Analysis

This protocol outlines a standard methodology for conducting a descriptive sensory analysis of a fragrance ingredient such as this compound.

Objective: To identify and quantify the olfactory attributes of the fragrance material.

Materials:

-

This compound sample (undiluted and in dilutions, e.g., 10% and 1% in an odorless solvent like diethyl phthalate (B1215562) or ethanol).

-

Odorless smelling strips.

-

Reference standards for common odor descriptors (e.g., cedarwood oil, vetiver oil, synthetic ambergris compounds).

-

Sensory evaluation booths with controlled ventilation, temperature, and lighting.

-

Data collection software or standardized paper ballots.

Panelists:

-

A panel of 8-12 trained sensory assessors.

-

Panelists are screened for olfactory acuity and trained in the recognition and intensity rating of a wide range of odorants.

Procedure:

-

Sample Preparation: Samples of this compound at different concentrations are prepared at least 24 hours in advance to allow for equilibration.

-

Sample Presentation: Coded samples are presented to the panelists in a randomized and balanced order to minimize bias. Smelling strips are dipped into the samples to a depth of 1 cm and presented to the panelists.

-

Evaluation: Panelists evaluate the odor of each sample at different time intervals (e.g., initial, 15 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent profile.

-

Attribute Generation: In initial sessions, panelists collaboratively develop a lexicon of descriptive terms for the odor of this compound, using the provided reference standards.

-

Intensity Rating: In subsequent sessions, panelists independently rate the intensity of each attribute on a structured scale (e.g., a 15-point numerical scale or a visual analog scale).

-

Data Analysis: The intensity ratings are collected and statistically analyzed to generate a quantitative sensory profile of the fragrance ingredient.

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Analytical Characterization: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds that contribute to the overall aroma of a complex mixture like a fragrance ingredient. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Experimental Protocol for GC-O Analysis

Objective: To identify the key odor-active compounds in this compound.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Capillary column suitable for the separation of sesquiterpenoids (e.g., DB-5 or equivalent).

-

Data acquisition system for both FID and olfactometry data.

Procedure:

-

Sample Injection: A diluted solution of this compound is injected into the GC.

-

Chromatographic Separation: The volatile components of this compound are separated based on their boiling points and polarity as they pass through the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split, with a portion going to the FID for chemical detection and the other portion directed to the ODP for sensory evaluation.

-

Olfactory Evaluation: A trained sensory assessor (or a panel of assessors) sniffs the effluent from the ODP and describes the odor of each eluting compound. The intensity and duration of each odor are also recorded.

-

Data Integration: The data from the FID (a chromatogram showing chemical peaks) and the olfactometry evaluation (an aromagram showing odor events) are combined. This allows for the correlation of specific chemical compounds with their corresponding odors.

-

Compound Identification: The chemical compounds corresponding to the significant odor events are identified using mass spectrometry (GC-MS) or by comparing their retention times with those of known standards.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory Receptor Interactions

Recent research has begun to unravel the molecular mechanisms underlying the perception of ambergris-like scents. While not specific to this compound, studies on the key ambergris odorant, (-)-Ambroxide, have identified a specific olfactory receptor, OR7A17, that is tuned to this molecule. This research indicates that the perceived pleasantness of ambergris-type odors can be influenced by genetic variations in this receptor. This suggests a potential avenue for understanding the perception of related molecules like this compound at a molecular level.

The interaction between an odorant and an olfactory receptor is the initial step in a complex signaling cascade that results in the perception of smell.

Caption: A simplified diagram of the olfactory signal transduction pathway.

Conclusion

This compound is a multifaceted aroma chemical with a distinct and highly valued olfactory profile. Its woody, ambergris character, combined with its excellent fixative properties, makes it an indispensable ingredient in modern perfumery. A thorough understanding of its sensory and analytical profiles, as detailed in this guide, is essential for its effective and innovative application. The methodologies for sensory analysis and GC-O presented here provide a framework for the detailed characterization of this compound and other fragrance raw materials. Future research, particularly in the area of olfactory receptor interactions, will further illuminate the molecular basis of its unique and compelling aroma.

CAS number 67874-81-1 physicochemical data

An In-depth Technical Guide on the Physicochemical Properties of Methyl Cedryl Ether (CAS 67874-81-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for Methyl Cedryl Ether, identified by CAS number 67874-81-1. The information is compiled from various scientific and safety data sources to support research, development, and safety assessments. This document presents quantitative data in structured tables, details the experimental protocols for key physicochemical properties, and includes visualizations of experimental workflows.

Chemical Identification

| Identifier | Value |

| Chemical Name | (3R,3aS,6R,7R,8aS)-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene[1] |

| Common Name | Methyl Cedryl Ether, Cedramber, Cedryl Methyl Ether[2] |

| CAS Number | 67874-81-1[1][2] |

| EC Number | 267-510-5[1] |

| Molecular Formula | C16H28O[1][2] |

| Molecular Weight | 236.39 g/mol [2][3] |

| SMILES | C[C@@H]1CC[C@@H]2[C@]13CC--INVALID-LINK--C2(C)C">C@@(C)OC[2] |

Physicochemical Data

The following tables summarize the key physicochemical properties of Methyl Cedryl Ether.

Table 2.1: Physical Properties

| Property | Value | Temperature (°C) | Pressure |

| Physical State | Liquid[1][3] | 20 | Ambient |

| Color | Colorless to pale yellow[1] | 20 | Ambient |

| Odor | Dry, ambergris, woody, dusty[1] | 20 | Ambient |

| Boiling Point | 268.31 °C[1][4] | 760.00 mm Hg (est)[4] | |

| Flash Point | > 100.00 °C (> 212.00 °F)[1][4][5] | ||

| Refractive Index | 1.4940 to 1.5040[1] | 20.00 | |

| Specific Gravity | 0.969 to 0.980[1] | 25.00 | |

| Vapor Pressure | 0.0026 hPa (est)[2] | 20 | |

| 0.0044 hPa (est)[2] | 25 | ||

| Purity | 92.00 to 100.00%[1] |

Table 2.2: Solubility Data

| Solvent | Solubility (g/L) | Temperature (°C) |

| Ethanol | 596.86[2] | 25 |

| Methanol | 628.18[2] | 25 |

| Isopropanol | 653.48[2] | 25 |

Table 2.3: LogP

| Property | Value |

| XLogP3-AA | 4.4[2][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are based on standardized testing protocols.

Boiling Point Determination (ASTM D1078)

The boiling point of Methyl Cedryl Ether is determined using a standard distillation method, such as that described in ASTM D1078.[4][6][7] This method is suitable for volatile organic liquids with a boiling range between 30 and 350°C.

Principle: The sample is distilled under controlled conditions, and the temperature of the vapor is measured as the liquid boils.

Apparatus:

-

Distillation flask

-

Condenser

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Receiving cylinder

Procedure:

-

A measured volume of the sample is placed in the distillation flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued at a regulated rate, and the temperature is recorded as the distillation proceeds.

-

The final boiling point is the maximum temperature observed during the distillation.

-

The observed temperatures are corrected for barometric pressure.

References

- 1. filab.fr [filab.fr]

- 2. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

Spectroscopic Profile of Cedramber: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedramber, also known as Cedryl Methyl Ether, is a synthetic sesquiterpenoid ether widely utilized in the fragrance industry for its characteristic woody and ambergris-like aroma.[1][2][3][4][5][6] Its complex tricyclic structure, derived from cedrol, presents a unique spectroscopic fingerprint.[4] This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is essential for quality control, structural elucidation, and understanding the physicochemical properties of this important fragrance ingredient.

Chemical Structure and Properties

-

IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecane[1]

-

Molecular Weight: 236.40 g/mol [7]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid fragrance compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be complex due to the rigid tricyclic structure and the presence of multiple methyl and methylene (B1212753) groups in similar chemical environments. Key expected signals include:

-

Singlet around 3.2-3.4 ppm: Attributed to the three protons of the methoxy (B1213986) group (-OCH₃).

-

Multiple signals between 0.8 and 2.0 ppm: A complex region of overlapping multiplets corresponding to the methyl and methylene protons of the cedrane (B85855) skeleton. The diastereotopic nature of many of these protons would lead to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show 16 distinct signals, corresponding to the 16 carbon atoms in the this compound molecule. Based on the structure and general chemical shift knowledge, the following assignments can be predicted:

| Chemical Shift (ppm) (Predicted) | Carbon Assignment |

| ~75-85 | Quaternary carbon attached to the methoxy group |

| ~50-60 | Methoxy carbon (-OCH₃) |

| ~15-60 | Remaining aliphatic carbons (CH, CH₂, CH₃) |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides information about the functional groups present in the molecule. As this compound is a saturated ether, the spectrum is characterized by C-H and C-O stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2950 - 2850 | C-H stretching (alkane) | Strong |

| 1465 - 1450 | C-H bending (methylene) | Medium |

| 1380 - 1365 | C-H bending (methyl) | Medium |

| 1150 - 1085 | C-O-C stretching (ether) | Strong |

Table 2: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 236, corresponding to the molecular weight of this compound (C₁₆H₂₈O).[1][8]

-

Fragmentation Pattern: The fragmentation of the cedrane skeleton is complex. Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃, 31 Da) leading to a fragment at m/z = 205, and subsequent loss of methyl groups (•CH₃, 15 Da) and other small alkyl fragments. The fragmentation pattern will be characteristic of the rigid tricyclic system.

| m/z (Predicted) | Fragment Ion |

| 236 | [C₁₆H₂₈O]⁺ (Molecular Ion) |

| 221 | [M - CH₃]⁺ |

| 205 | [M - OCH₃]⁺ |

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.6 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The sample interferogram is Fourier transformed to produce the final spectrum. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to around 250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.

-

Oven Program: A temperature gradient is employed to ensure good separation. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.

-

Interface Temperature: The GC-MS interface temperature is maintained at around 280°C to prevent condensation of the analyte.

-

-

Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to the chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern. The spectrum can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a detailed chemical fingerprint of this important fragrance molecule. While experimental NMR data is not widely published, predictions based on its chemical structure and related compounds offer valuable insights. The characteristic C-O-C stretching in the IR spectrum and the molecular ion peak with its associated fragmentation pattern in the mass spectrum serve as key identifiers. The experimental protocols outlined in this guide provide a robust framework for the analysis of this compound and similar sesquiterpenoid compounds in a research or industrial setting.

References

- 1. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CEDRYL METHYL ETER [ventos.com]

- 3. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Page loading... [guidechem.com]

- 5. publish.obsidian.md [publish.obsidian.md]

- 6. This compound (IFF) - Hekserij [eng.hekserij.nl]

- 7. acsint.biz [acsint.biz]

- 8. Methyl cedryl ether | C16H28O | CID 171036437 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Cedramber in Fragrance Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cedramber, a synthetic woody-amber fragrance ingredient, has been a cornerstone of modern perfumery since its development. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocol for its synthesis via the Williamson ether synthesis, presents its physicochemical and olfactory properties in structured tables, and illustrates its historical development and synthesis pathway through detailed diagrams. This document serves as a technical resource for researchers and professionals in fragrance chemistry, offering a deep dive into the science behind this pivotal aroma chemical.

Introduction

This compound, chemically known as cedryl methyl ether, is a prominent synthetic sesquiterpene ether belonging to the cedryl family of fragrance compounds.[1] Developed by International Flavors & Fragrances (IFF) in 1966, it emerged from the systematic exploration of cedryl derivatives as part of a broader movement in synthetic fragrance chemistry to create sustainable and cost-effective alternatives to rare natural materials like ambergris.[1] Its unique olfactory profile, a harmonious blend of dry, woody, and ambergris-like notes with nuances of cedar, patchouli, and vetiver, has made it an indispensable ingredient in a wide array of fragrance applications, from fine perfumery to personal care and home products.[1]

This guide provides a detailed examination of this compound, focusing on its historical context, synthesis, and physicochemical and sensory properties to provide a comprehensive resource for the scientific community.

History and Discovery

The development of this compound is rooted in the mid-20th-century advancements in the chemistry of cedrol (B397079), the primary constituent of cedarwood oil. As the demand for rich, substantive, and complex base notes in fragrances grew, researchers sought to create synthetic molecules that could replicate and enhance the desirable qualities of natural extracts. The pursuit of sustainable alternatives to animal-derived fixatives like ambergris further fueled this research.

This compound was a result of IFF's research into methoxy-substituted sesquiterpenes, representing a significant step forward in creating synthetic woody-amber notes.[1] Its introduction in 1966 provided perfumers with a novel tool to impart warmth, radiance, and exceptional longevity to fragrance compositions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₁₆H₂₈O.[1] Its chemical name is (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane. A comprehensive summary of its physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O | [1] |

| Molecular Weight | 236.4 g/mol | [1] |

| CAS Number | 67874-81-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor Type | Woody-Amber | [1] |

| Odor Profile | Dry, woody, ambergris-like, with cedar, patchouli, and vetiver nuances | [1] |

| Odor Strength | High to Very High | [1] |

| Longevity on Smelling Strip | > 125 hours | [2] |

| Vapor Pressure | 0.0026 hPa @ 20°C (est.) | [3] |

| Flash Point | > 100 °C | [4] |

| Solubility | Soluble in ethanol (B145695), methanol, isopropanol | [3] |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound (Cedryl Methyl Ether)

This compound is synthesized from cedrol, a naturally occurring sesquiterpene alcohol extracted from cedarwood oil. The most common method for its preparation is the Williamson ether synthesis, a well-established organic reaction for forming ethers.

Reaction Principle

The synthesis involves the deprotonation of the hydroxyl group of cedrol using a strong base to form a sodium cedroxide intermediate. This alkoxide then undergoes a nucleophilic substitution reaction (SN₂) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield cedryl methyl ether.

Detailed Experimental Protocol

The following experimental protocol is adapted from the procedure described in U.S. Patent 3,373,208.[5]

Materials and Equipment:

-

Recrystallized Cedrol

-

Sodium Hydride (54% suspension in mineral oil)

-

Dry Xylene

-

Dimethyl Sulfate

-

Aqueous Sodium Hydroxide (B78521) solution

-

Water

-

Reaction flask with reflux condenser, dropping funnel, and stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Cedroxide:

-

To a refluxing mixture of 575 g of xylene and 164 g of sodium hydride (54% suspension in mineral oil), a solution of 575 g of recrystallized cedrol in 2875 ml of dry xylene is added.[5]

-

The mixture is refluxed until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cedroxide intermediate.[5]

-

-

Methylation:

-

Work-up and Purification:

-

After cooling, the reaction mass is carefully poured into a solution of 285 g of water and 100 g of aqueous sodium hydroxide to quench any unreacted dimethyl sulfate.[5]

-

The organic layer is separated using a separatory funnel and washed with water until neutral.[5]

-

The solvent (xylene) is removed by distillation to yield the crude cedryl methyl ether.[5]

-

-

Final Purification:

Olfactory Profile and Applications in Perfumery

The olfactory profile of this compound is characterized by its remarkable combination of dry, woody, and ambergris notes. Its high substantivity and diffusive character make it an excellent fixative, enhancing the longevity and radiance of other fragrance ingredients.

| Olfactory Aspect | Description |

| Primary Notes | Dry, Woody, Ambergris-like |

| Secondary Nuances | Cedarwood, Patchouli, Vetiver |

| Strength | High to very high |

| Diffusion | Excellent |

| Longevity | Exceptional |

Table 2: Olfactory Characteristics of this compound.

This compound is a versatile ingredient used across a wide range of fragrance applications. In fine fragrances, it provides a sophisticated and modern woody-amber foundation. It is particularly effective in masculine and unisex compositions, where it imparts warmth and depth. In functional perfumery, such as in soaps, detergents, and candles, its stability and high impact contribute to a long-lasting and pleasant scent experience.

Sensory Evaluation

A detailed, standardized experimental protocol for the sensory evaluation of this compound is not publicly available. However, a general protocol for the sensory analysis of a fragrance material like this compound would typically involve a trained panel of evaluators and follow established methodologies in sensory science.

General Experimental Protocol for Sensory Evaluation

Objective: To characterize the olfactory profile of this compound and evaluate its intensity and longevity.

Materials:

-

This compound (diluted in a suitable solvent like ethanol or diethyl phthalate)

-

Odor-free smelling strips

-

Sensory evaluation booths with controlled ventilation and lighting

-

Data collection software or forms

Panelists:

-

A panel of 10-15 trained sensory assessors with demonstrated olfactory acuity.

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1% solutions).

-

Evaluation:

-

Dip smelling strips into the prepared solutions for a standardized amount of time.

-

Present the smelling strips to the panelists in a randomized and blind manner.

-

Panelists evaluate the odor at different time intervals (e.g., immediately, after 1 hour, 4 hours, 24 hours, etc.) to assess the evolution of the scent and its longevity.

-

-

Data Collection: Panelists rate the intensity of various odor descriptors (e.g., woody, amber, dry, cedar) on a labeled magnitude scale. They also provide qualitative descriptions of the scent.

-

Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor over time and to generate a comprehensive olfactory profile of this compound.

Conclusion

Since its discovery in 1966, this compound has established itself as a vital component in the perfumer's palette. Its development marked a significant achievement in synthetic fragrance chemistry, providing a sustainable and versatile alternative to natural ingredients. The unique combination of a powerful and elegant woody-amber character with excellent fixative properties ensures its continued relevance and widespread use in the fragrance industry. This technical guide has provided a detailed overview of its history, synthesis, and properties, offering valuable insights for researchers and professionals in the field.

References

- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. fraterworks.com [fraterworks.com]

- 3. scent.vn [scent.vn]

- 4. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 5. US3373208A - Cedrol ethers - Google Patents [patents.google.com]

Cedramber: A Comprehensive Technical Guide to a Synthetic Ambergris Alternative

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Cedramber as a synthetic alternative to the historically significant and rare substance, ambergris. This compound, a woody-amber fragrance ingredient, has become a cornerstone in modern perfumery, offering a consistent and ethically sourced substitute for its natural counterpart. This document provides a detailed examination of its chemical properties, synthesis, olfactory profile, and the methodologies used in its evaluation, tailored for a scientific audience.

Introduction: The Quest for Ambergris Substitutes

Ambergris, a waxy substance produced in the digestive system of sperm whales, has been prized for centuries in perfumery for its unique scent and fixative properties.[1][2] Its rarity, high cost, and the legal and ethical issues surrounding its trade have driven the fragrance industry to seek viable synthetic alternatives.[3] The primary odorants in aged ambergris are oxidation products of the triterpene alcohol ambrein, principally ambroxide (B10790011) and ambrinol.[3][4] this compound (Cedryl Methyl Ether) emerged from this quest as a highly effective and versatile synthetic molecule that captures the desirable woody and ambery characteristics of ambergris.[5][6]

Physicochemical Properties of this compound and Key Ambergris Compounds

A thorough understanding of the physicochemical properties of this compound and its natural counterparts is crucial for formulation and application. The following tables summarize key quantitative data for this compound, along with the principal components of ambergris for comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (1S,2R,5S,7R,8R)-8-Methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecane | [5] |

| CAS Number | 67874-81-1 | [5] |

| Molecular Formula | C₁₆H₂₈O | [5] |

| Molecular Weight | 236.4 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Woody, amber, dry, cedar, with ambergris-like nuances | [3][5] |

| Vapor Pressure | 0.003798 mm Hg @ 23°C | [5] |

| Boiling Point | 268-269 °C @ 760 mm Hg | [7] |

| Specific Gravity | 0.971 - 0.979 @ 25°C | [7] |

| Refractive Index | 1.494 - 1.498 @ 20°C | [7] |

| Log P (o/w) | 6.0 | [5] |

| Substantivity | > 48 hours | [5] |

| Typical Use Level | Up to 4% in fragrance concentrate | [8] |

Table 2: Physicochemical Properties of Key Ambergris Odorants

| Property | Ambrein | Ambroxide | Ambrinol |

| Molecular Formula | C₃₀H₅₂O | C₁₆H₂₈O | C₁₃H₂₂O |

| Molecular Weight | 428.7 g/mol | 236.4 g/mol | 194.3 g/mol |

| Odor Profile | Mild, slightly sweet | Woody, ambery, musky | Animalic, fecal, tobacco-like |

| Natural Occurrence | Main component of ambergris | Oxidation product of ambrein | Oxidation product of ambrein |

| Source | [3][9] | [3][4] | [10] |

Synthesis of this compound: An Experimental Protocol

This compound is synthesized from cedrol (B397079), a primary constituent of cedarwood oil.[6] The most common method involves the methylation of the tertiary alcohol group of cedrol.

Reaction: Cedrol + Methylating Agent → this compound

Detailed Methodology:

-

Alkoxide Formation: Cedrol is reacted with a strong base to form the corresponding alkoxide. Common bases used include sodium hydride (NaH) or sodium amide (NaNH₂).[8][11] The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The mixture is stirred at a moderately elevated temperature (e.g., 60-80°C) until the formation of the alkoxide is complete.

-

Methylation: A methylating agent is then added to the reaction mixture. Common methylating agents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I).[8][11] The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification and Characterization: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[11] The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Synthesis of this compound from Cedrol.

The Olfactory System and Fragrance Perception

The perception of odorants like this compound is initiated by the interaction of these molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.[12] This interaction triggers a complex signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific scent.

Caption: Olfactory Signaling Pathway.

Evaluating this compound: Experimental Protocols

The evaluation of fragrance materials like this compound involves a combination of instrumental analysis and sensory evaluation to fully characterize their olfactory properties and performance.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14]

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to a sniffing port.

-

Olfactory Detection: A trained sensory panelist or "sniffer" inhales the effluent from the sniffing port and records the time, duration, intensity, and a qualitative description of any detected odors.

-

Data Analysis: The data from the chemical detector and the olfactory analysis are correlated to identify the specific compounds responsible for the perceived aroma.

Sensory Evaluation

Sensory evaluation provides crucial data on the perception of a fragrance by human subjects.[15][16]

Methodology:

-

Panelist Selection and Training: A panel of trained sensory assessors is selected based on their olfactory acuity and ability to describe scents consistently.

-

Sample Preparation and Presentation: Samples of this compound, often in solution or applied to a carrier such as a smelling strip or fabric swatch, are prepared. Samples are coded to prevent bias.

-

Testing Environment: The evaluation is conducted in a controlled environment with neutral airflow, temperature, and humidity to minimize extraneous odors.[15]

-

Evaluation Procedures:

-

Descriptive Analysis: Panelists evaluate the odor profile of this compound, identifying and quantifying various scent attributes (e.g., woody, ambery, dry, sweet).

-

Intensity Rating: The perceived odor intensity is rated on a standardized scale.

-

Longevity/Substantivity Testing: The persistence of the fragrance on a substrate (e.g., skin or fabric) is evaluated over time.[17]

-

Comparative Analysis: this compound may be compared against other ambergris-like materials or a natural ambergris tincture to assess its relative performance.

-

-

Data Analysis: The sensory data is statistically analyzed to determine the overall olfactory profile and performance characteristics of this compound.

Caption: Experimental Workflow for Fragrance Evaluation.

This compound's Role as a Synthetic Alternative

This compound's success as an ambergris substitute can be attributed to several key factors:

-

Olfactory Profile: It possesses a sophisticated and versatile woody-amber scent with nuances that are reminiscent of natural ambergris.

-

Performance: this compound exhibits excellent fixative properties, enhancing the longevity of other fragrance ingredients in a composition.[6] Its substantivity on various substrates is also a significant advantage.[5]

-

Consistency and Availability: As a synthetic molecule, this compound can be produced with high purity and consistency, ensuring a reliable supply chain, in contrast to the unpredictable availability of natural ambergris.

-

Cost-Effectiveness: It offers a more economical alternative to natural ambergris and some other synthetic amber chemicals.[18]

-

Ethical Considerations: The use of this compound avoids the ethical and legal issues associated with the trade of ambergris, which is a product derived from an endangered species.[3]

Caption: Relationship between Ambergris and its Synthetic Alternatives.

Conclusion

This compound stands as a testament to the ingenuity of synthetic chemistry in providing sustainable and high-performing alternatives to rare and ethically challenging natural materials. Its well-defined chemical properties, reproducible synthesis, and desirable olfactory profile have solidified its position as an indispensable tool for perfumers and fragrance scientists. For researchers and professionals in related fields, the study of this compound offers valuable insights into the molecular basis of olfaction and the principles of fragrance design and evaluation.

References

- 1. Page loading... [guidechem.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. scent.vn [scent.vn]

- 4. aidic.it [aidic.it]

- 5. iff.com [iff.com]

- 6. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. cedrol methyl ether, 19870-74-7 [thegoodscentscompany.com]

- 8. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 9. media.timtul.com [media.timtul.com]

- 10. fraterworks.com [fraterworks.com]

- 11. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]

- 12. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 15. sense-lab.co.uk [sense-lab.co.uk]

- 16. umbrex.com [umbrex.com]

- 17. publish.obsidian.md [publish.obsidian.md]

- 18. foreverest.net [foreverest.net]

An In-depth Technical Guide to the Molecular Modeling of Cedramber and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of Cedramber, a synthetic woody-amber fragrance ingredient, and its isomers. This compound, chemically known as cedryl methyl ether, is a derivative of cedrol, a naturally occurring sesquiterpene alcohol.[1][2] Understanding the three-dimensional structure, conformational landscape, and physicochemical properties of this compound and its isomers is crucial for elucidating its structure-activity relationships, predicting its interactions with biological targets, and designing novel analogs with desired properties.

This guide details the computational methodologies employed in the study of these molecules, outlines experimental protocols for model validation, and presents key data in a structured format.

Physicochemical Properties of this compound and Related Compounds

This compound and its precursor, cedrol, are tricyclic sesquiterpenoids with a characteristic cedrane (B85855) skeleton.[1][3] The physicochemical properties of these compounds are fundamental to their molecular behavior and interactions. A summary of these properties is presented in Table 1.

| Property | This compound | (+)-Cedrol |

| Molecular Formula | C₁₆H₂₈O | C₁₅H₂₆O |

| Molecular Weight ( g/mol ) | 236.39 | 222.37 |

| Appearance | Colorless to pale yellow liquid | White crystals |

| Boiling Point (°C) | 259 | 273 |

| Log P | 4.6 - 6.0 | 5.29 |

| CAS Number | 67874-81-1 | 77-53-2 |

Table 1: Physicochemical Properties of this compound and (+)-Cedrol. [4][5][6]

Molecular Modeling Methodologies

The study of this compound and its isomers at the molecular level necessitates a combination of computational techniques to explore their structure, dynamics, and potential interactions.

The conformational flexibility of the tricyclic cedrane skeleton is a key determinant of the biological and olfactory properties of this compound and its isomers. Conformational analysis aims to identify the stable low-energy conformations of these molecules.

Experimental Protocol: Conformational Analysis

-

Structure Building: Construct the 3D structure of this compound or its isomer using molecular building software.

-

Force Field Selection: Choose an appropriate force field, such as MM+ or a suitable alternative, for the molecular mechanics calculations.[7]

-

Initial Optimization: Perform an initial energy minimization of the starting structure.

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. This can involve techniques like molecular dynamics simulations at elevated temperatures followed by quenching, or Monte Carlo methods.

-

Energy Minimization: Each generated conformer is subjected to full geometry optimization to find the nearest local energy minimum.

-

Analysis of Results: The resulting conformers are ranked by their relative energies. Low-energy conformers are then analyzed for their geometric parameters (dihedral angles, bond lengths, etc.) to understand the conformational preferences of the molecule.[8]

MD simulations provide insights into the dynamic behavior of this compound and its isomers in a simulated environment, such as in solution or interacting with a biological target. These simulations can reveal information about the stability of different conformations and the nature of intermolecular interactions.[9][10]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the molecule of interest (e.g., a low-energy conformer of this compound) in a simulation box containing a chosen solvent (e.g., water).

-

Force Field and Parameters: Assign force field parameters to all atoms in the system. For novel or modified structures, parameterization may be necessary.[11]

-

Equilibration: Perform a series of equilibration steps to bring the system to the desired temperature and pressure. This typically involves initial energy minimization, followed by simulations with restraints on the solute, which are gradually removed.

-

Production Run: Run the simulation for a desired length of time (e.g., nanoseconds to microseconds) without restraints to collect trajectory data.[9][12]

-

Trajectory Analysis: Analyze the simulation trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to understand solvent organization.[9][13]

QSAR studies are employed to correlate the structural or physicochemical properties of a series of molecules with their biological activity.[14][15] For this compound and its derivatives, QSAR can be used to predict properties like odor intensity, receptor binding affinity, or other biological effects.

Experimental Protocol: 3D-QSAR (CoMFA)

-

Dataset Preparation: Compile a dataset of cedrane derivatives with their corresponding measured biological activities (e.g., IC₅₀ values).

-

Molecular Alignment: Align all molecules in the dataset to a common template structure. This is a critical step and can be based on a common scaffold or a pharmacophore model.

-

Calculation of Molecular Fields: For each molecule, calculate steric and electrostatic fields on a 3D grid surrounding the molecule.

-

Partial Least Squares (PLS) Analysis: Use PLS to derive a linear correlation between the variations in the molecular fields and the variations in biological activity.

-

Model Validation: Validate the QSAR model using statistical methods such as cross-validation (leave-one-out or leave-n-out) and by predicting the activity of an external test set of molecules.[14][15]

Experimental Validation

Computational models are powerful tools, but their predictions must be validated by experimental data. For the molecular modeling of this compound and its isomers, spectroscopic techniques are indispensable for confirming the predicted structures and conformations.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule, allowing for the elucidation of its 3D structure and stereochemistry.[16][17]

Experimental Protocol: 2D NMR for Structural Elucidation

-

Sample Preparation: Dissolve a purified sample of the this compound isomer in a suitable deuterated solvent.

-

1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to identify the chemical shifts of all proton and carbon atoms.

-

2D NMR Spectra Acquisition: Perform a series of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings and establish connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the relative stereochemistry and conformation.

-

-

Data Analysis: Integrate the information from all NMR spectra to unambiguously assign all proton and carbon signals and determine the complete 3D structure of the molecule.[16]

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional molecular structure, including absolute stereochemistry.[18]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: Grow single crystals of the this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by rotating the crystal in an X-ray beam.[18]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial structure is solved using computational methods (e.g., direct methods) and then refined to obtain the final, high-resolution crystal structure.[18]

-

Structural Analysis: The final crystal structure provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which can be directly compared with the results of computational conformational analysis.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in molecular modeling.

References

- 1. This compound (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound® (CAS N° 19870-74-7) [scentree.co]

- 6. iff.com [iff.com]

- 7. Investigation of the conformational behaviour of permethylated cyclodextrins by molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. Binding and molecular dynamic studies of sesquiterpenes (2R-acetoxymethyl-1,3,3-trimethyl-4t-(3-methyl-2-buten-1-yl)-1t-cyclohexanol) derived from marine Streptomyces sp. VITJS8 as potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Silico Evaluation of Sesquiterpenes and Benzoxazinoids Phytotoxins against Mpro, RNA Replicase and Spike Protein of SARS-CoV-2 by Molecular Dynamics. Inspired by Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Conformational analysis, molecular modeling, and quantitative structure-activity relationship studies of agents for the inhibition of astrocytic chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

The Solubility Profile of Cedramber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cedramber, a key woody-amber fragrance ingredient. The following sections detail its solubility in various organic solvents, present a standardized experimental protocol for solubility determination, and illustrate key chemical and procedural workflows.

Core Technical Data